molecular formula C16H22N2O4 B7984686 (R)-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester

(R)-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7984686
M. Wt: 306.36 g/mol
InChI Key: KDKKDPKEGFNDQP-CQSZACIVSA-N
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Description

(R)-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative featuring a carboxymethyl-ethyl-amino substituent at the 3-position and a benzyl ester group at the 1-position. This compound is part of a broader class of pyrrolidine-based molecules, often utilized in medicinal chemistry for their conformational rigidity and ability to mimic peptide structures. Its stereochemistry (R-configuration) is critical for interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

2-[ethyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-2-17(11-15(19)20)14-8-9-18(10-14)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,19,20)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKKDPKEGFNDQP-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)C1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC(=O)O)[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.

    Introduction of the Carboxymethyl Group: The carboxymethyl group can be introduced via a nucleophilic substitution reaction using a suitable carboxylate precursor.

    Attachment of the Benzyl Ester: The benzyl ester moiety can be attached through esterification, typically using benzyl alcohol and a carboxylic acid derivative in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of ®-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester may involve optimized versions of the laboratory synthesis methods. These processes often include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and yields.

    Purification: Implementing advanced purification techniques such as chromatography and crystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

®-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

®-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the carboxymethyl and benzyl ester groups allows for interactions with various biological molecules, potentially affecting signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Impact

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications Source
(R)-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester Carboxymethyl-ethyl-amino at C3; benzyl ester at N1 C16H21N2O4+* ~305.35* Potential prodrug; chiral specificity
2-[(2-Carboxy-3-phenyl-propyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester Phosphinoyl and phenylpropyl groups at C2 C22H25NO6P 454.41 Enhanced polarity; possible ACE2 inhibition
(±)-2-(4-(Methoxycarbonyl)benzyl)pyrrolidine-1-carboxylic acid benzyl ester Methoxycarbonylbenzyl at C2 C21H23NO4 353.41 Lipophilic; rotameric mixture
(R)-3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid benzyl ester Amino acid side chain at C3 C19H27N3O3 345.44 Peptidomimetic; potential protease target
(R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester Piperidine ring (6-membered) C17H24N2O4 320.39 Altered ring size; modified steric effects

*Note: Molecular formula and weight for the target compound are inferred from analogs; exact values may vary.

Key Observations:

Amino Acid Derivatives (e.g., ): Mimic peptide backbones, enabling interactions with proteases or receptors involved in signaling pathways.

Stereochemistry and Rotamerism :

  • Chiral centers (e.g., R-configuration in ) are crucial for enantioselective biological activity.
  • Rotameric mixtures (e.g., ) complicate purification and characterization but may provide diverse binding modes.

Biological Activity

(R)-3-(Carboxymethyl-ethyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by a pyrrolidine ring and multiple functional groups, suggests potential interactions with biological systems. This article delves into the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of both carboxymethyl and benzyl ester functional groups enhances its reactivity and solubility, making it suitable for various applications.

Property Value
Molecular FormulaC17H25N3O3
Molecular Weight305.39 g/mol
CAS Number66564346
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This includes:

  • Enzyme Modulation : The compound can bind to various enzymes, potentially altering their activity. The carboxymethyl group may facilitate interactions with active sites, while the benzyl ester can enhance binding affinity.
  • Receptor Interaction : It may also interact with cellular receptors, influencing signal transduction pathways that are critical for cellular responses.

Biological Applications

The compound has shown promise in several biological applications:

  • Drug Development : Due to its structural features, it serves as a scaffold for designing new pharmaceuticals targeting various diseases.
  • Biochemical Probes : It can be utilized as a probe in studying enzyme activities and metabolic pathways.
  • Therapeutic Potential : Preliminary studies suggest potential anti-cancer properties, although detailed investigations are needed.

Case Studies and Research Findings

Recent studies have explored the biological effects of related compounds and their mechanisms:

  • A study demonstrated that similar pyrrolidine derivatives exhibited significant inhibition of cancer cell proliferation. For instance, compounds with similar structures showed IC50 values ranging from 4 to 16 μM against various cancer cell lines .
  • Research on related esters indicated that modifications at the benzyl group could significantly alter the compound's bioactivity, suggesting that this compound may have unique properties worth exploring .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

Compound IC50 (μM) Notes
2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid methyl ester10.5Exhibits moderate anti-cancer activity
2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid ethyl ester8.3Enhanced solubility compared to methyl ester
This compoundTBDPotentially unique due to benzyl group effects

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